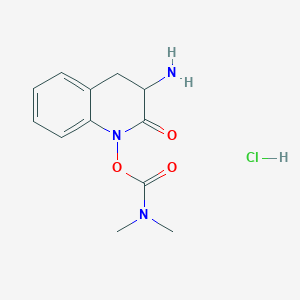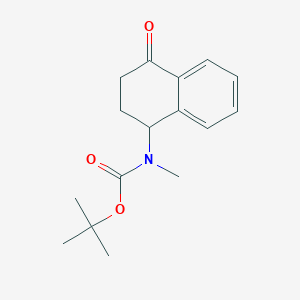![molecular formula C15H11N3O3 B11842856 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)
2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a nitro group and a methyl group on the phenyl ring, along with a carbaldehyde group on the imidazo[1,2-a]pyridine core, makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 4-methyl-3-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reduction: 2-(4-Methyl-3-aminophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Substitution: Various halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may bind to the active site of these enzymes, thereby blocking their activity and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C15H11N3O3 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-6-11(8-12(10)18(20)21)15-13(9-19)17-7-3-2-4-14(17)16-15/h2-9H,1H3 |
Clé InChI |
RALORJMXRVETPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)


![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)

![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)


![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)

